molecular formula C5H12N2O3 B6355516 N-Hydroxy-3,3-dimethoxy-propionamidine CAS No. 197075-61-9

N-Hydroxy-3,3-dimethoxy-propionamidine

Cat. No.: B6355516
CAS No.: 197075-61-9
M. Wt: 148.16 g/mol
InChI Key: ZQRTXHSHQACUDW-UHFFFAOYSA-N
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Description

N-Hydroxy-3,3-dimethoxy-propionamidine is an organic compound with the molecular formula C5H12N2O3 It is a derivative of propionamidine, featuring hydroxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3,3-dimethoxy-propionamidine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethoxypropionitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,3-dimethoxy-propionamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted propionamidine derivatives.

Scientific Research Applications

N-Hydroxy-3,3-dimethoxy-propionamidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-3,3-dimethoxy-propionamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-3-methoxy-propionamidine: Similar structure but with one less methoxy group.

    N-Hydroxy-propionamidine: Lacks the methoxy groups entirely.

Uniqueness

N-Hydroxy-3,3-dimethoxy-propionamidine is unique due to the presence of two methoxy groups, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these functional groups are beneficial.

Properties

IUPAC Name

N'-hydroxy-3,3-dimethoxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c1-9-5(10-2)3-4(6)7-8/h5,8H,3H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRTXHSHQACUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C/C(=N/O)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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